molecular formula C18H20N2O4S B2920465 2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 922059-45-8

2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2920465
CAS No.: 922059-45-8
M. Wt: 360.43
InChI Key: VQNYPHLKSHRWCJ-UHFFFAOYSA-N
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Description

The compound 2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a methoxy-substituted benzene ring linked to a tetrahydroquinolinone moiety. The methoxy and methyl groups on the benzene ring may influence solubility, target binding, and metabolic stability, making this compound a candidate for comparative studies with structurally related analogs.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-11-8-16(24-3)17(9-12(11)2)25(22,23)20-14-5-6-15-13(10-14)4-7-18(21)19-15/h5-6,8-10,20H,4,7H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNYPHLKSHRWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 2-oxo-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Sulfonic acids and quinoline derivatives.

    Reduction: Amines and reduced quinoline derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The methoxy and dimethyl groups contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The closest structural analog identified is 2,4,5-trimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (F743-0145, ChemDiv) . Key structural differences include:

Feature Target Compound F743-0145
Substituents on Benzene 2-methoxy, 4-methyl, 5-methyl 2-methyl, 4-methyl, 5-methyl
Molecular Formula C₁₉H₂₂N₂O₄S C₁₈H₂₀N₂O₃S
Molecular Weight 386.45 g/mol 344.43 g/mol
Key Functional Groups Methoxy (electron-donating), sulfonamide, tetrahydroquinolinone Methyl (electron-neutral), sulfonamide, tetrahydroquinolinone

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

Property Target Compound (Predicted*) F743-0145
logD (lipophilicity) ~2.8–3.1 3.282
logSw (solubility) ~-3.2 to -3.8 -3.65
Hydrogen Bond Acceptors 7 6
Hydrogen Bond Donors 2 2
Polar Surface Area ~75–85 Ų 65.709 Ų
pKa ~8.1 (sulfonamide proton) 7.93

*Predictions based on methoxy substitution trends.

In contrast, F743-0145’s methyl groups favor lipophilicity, enhancing passive diffusion but risking solubility challenges .

Pharmacological Implications

Both compounds are sulfonamide derivatives with tetrahydroquinolinone moieties, a scaffold associated with kinase inhibition and anti-inflammatory activity. However, their substituent-driven differences suggest divergent therapeutic potentials:

Reduced logD could favor solubility in biological fluids, advantageous for oral bioavailability.

F743-0145 :

  • Included in ChemDiv’s anti-inflammatory (24,602 compounds) and anticancer (62,698 compounds) screening libraries, indicating validated biological relevance .
  • Higher logD may favor blood-brain barrier penetration, expanding applications to neurological targets.

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes a benzene ring with a sulfonamide group and a tetrahydroquinoline moiety. The presence of the methoxy and dimethyl groups contributes to its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC16H18N2O3S
Molecular Weight318.39 g/mol
CAS Number[Not available]

Biological Activity Overview

Sulfonamide compounds are known for their diverse biological activities, including antibacterial, antitumor, and anti-inflammatory effects. The specific biological activities of This compound have been investigated in various studies.

Antitumor Activity

Recent studies have indicated that derivatives of sulfonamides can exhibit significant antitumor activity. For instance, compounds structurally related to sulfonamides have shown effectiveness against various cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications in the side chains can enhance antitumor properties .

Cardiovascular Effects

Research has demonstrated that certain sulfonamide derivatives can influence cardiovascular functions. For example, studies involving isolated rat heart models have shown that some sulfonamides can alter perfusion pressure and coronary resistance. These effects are attributed to calcium channel inhibition mechanisms .

Case Studies

  • Antitumor Efficacy : A series of experiments evaluated the antitumor activity of various sulfonamide derivatives against human tumor cell lines such as Mia PaCa-2 and HepG2. Among these compounds, those with modifications similar to This compound exhibited potent activity .
  • Cardiovascular Study : In a study assessing perfusion pressure changes in isolated rat hearts treated with different sulfonamide derivatives, it was found that specific compounds significantly reduced coronary resistance compared to controls. This suggests potential therapeutic applications in managing cardiac conditions .

The biological activity of this compound may involve multiple mechanisms:

  • Calcium Channel Inhibition : Similar compounds have been shown to inhibit calcium channels, which plays a critical role in regulating cardiac function and vascular tone.
  • Antioxidant Activity : Some sulfonamides possess antioxidant properties that can mitigate oxidative stress in cells.

Pharmacokinetics

Understanding the pharmacokinetics of This compound is crucial for determining its therapeutic potential. Studies utilizing computational models (e.g., SwissADME) suggest favorable absorption and distribution characteristics .

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